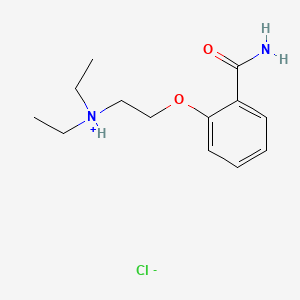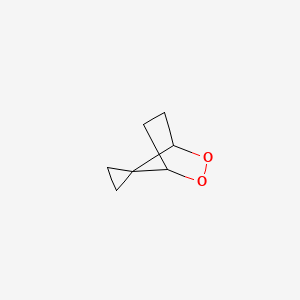
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1'-cyclopropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) is a polycyclic compound with the molecular formula C7H10O2 and a molecular weight of 126.1531 . This compound is characterized by its unique spiro structure, which includes a bicyclic heptane ring fused with a cyclopropane ring through a dioxabicyclo linkage
Preparation Methods
The synthesis of Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) involves several steps and specific reaction conditions. . The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the spiro structure. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
Chemical Reactions Analysis
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound’s unique structure makes it a candidate for drug development and the study of biochemical pathways . Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) involves its interaction with specific molecular targets and pathways . The compound’s spiro structure allows it to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) can be compared with other similar compounds, such as spiro(bicyclo[2.2.1]heptane-7,1’-cyclopropane) derivatives . These compounds share a similar spiro structure but differ in their specific chemical properties and reactivity . The uniqueness of Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) lies in its dioxabicyclo linkage, which imparts distinct chemical and biological properties .
Properties
CAS No. |
67105-55-9 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
spiro[2,3-dioxabicyclo[2.2.1]heptane-7,1'-cyclopropane] |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(3-4-7)5(1)8-9-6/h5-6H,1-4H2 |
InChI Key |
KHFWLADMBPVICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3(C1OO2)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

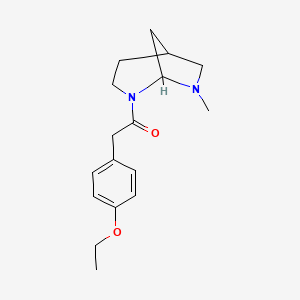

![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
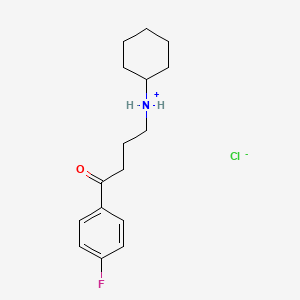
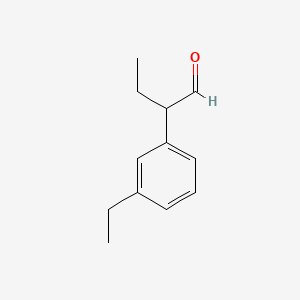
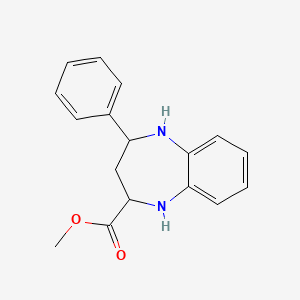
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
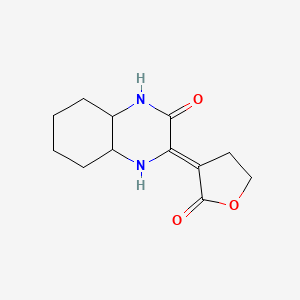
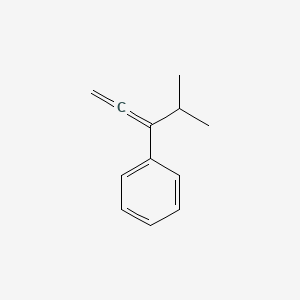
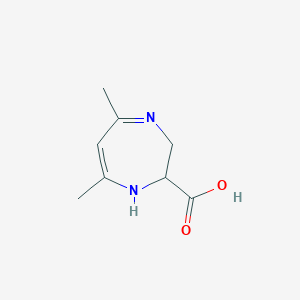
![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)
